molecular formula C13H12N2O5S B2883116 Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 392243-00-4

Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2883116
CAS No.: 392243-00-4
M. Wt: 308.31
InChI Key: RSWOUJOHKQUORV-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of dihydrothiophene derivatives. This compound is characterized by the presence of a nitrobenzamido group attached to the dihydrothiophene ring, which is further esterified with a methyl group at the carboxylate position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of 4-nitrobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is reacted with methyl 2-aminobenzoate to form the nitro-adduct. This intermediate undergoes cyclization with a suitable thiophene precursor under controlled conditions to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, thionyl chloride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the presence of the nitrobenzamido group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[(4-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-13(17)11-10(6-7-21-11)14-12(16)8-2-4-9(5-3-8)15(18)19/h2-5H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWOUJOHKQUORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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